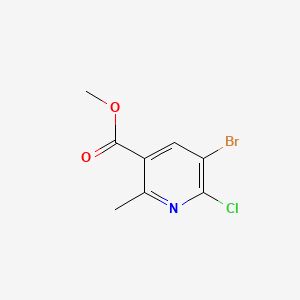

Methyl 5-bromo-6-chloro-2-methylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTIISXGHHATED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of Methyl 5-bromo-6-chloro-2-methylnicotinate?

[1][2]

Executive Summary

Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a highly functionalized pyridine scaffold employed in the synthesis of complex heterocyclic pharmaceuticals.[1] Its structural value lies in its orthogonal reactivity : the molecule presents four distinct sites for chemical modification—a nucleophilic-labile chloride at C6, a metal-labile bromide at C5, an electrophilic ester at C3, and an oxidizable methyl group at C2.

This guide details the physicochemical properties, synthetic pathways, and stepwise protocols for utilizing this intermediate in drug discovery, specifically for constructing multisubstituted pyridine libraries and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate | |

| CAS Number | 1256788-63-2 | Distinct from isomer 1935335-95-7 |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water | |

| LogP (Predicted) | ~2.4 | Lipophilic scaffold |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Pyridine nitrogen is weakly basic due to halogen EWG |

Structural Analysis & Reactivity Logic

The utility of this scaffold is defined by the electronic differentiation of its substituents.

Regioselectivity Hierarchy

-

C6-Position (Chlorine): This is the most electrophilic site on the ring. The nitrogen atom and the electron-withdrawing ester at C3 activate the C6 position for Nucleophilic Aromatic Substitution (SNAr) .

-

Reactivity: Amines, thiols, and alkoxides will displace the Chloride selectively over the Bromide.

-

-

C5-Position (Bromine): The C-Br bond is less polarized than C-Cl but weaker. It is the primary site for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Strategy: SNAr at C6 is typically performed before Pd-coupling at C5 to avoid catalyst poisoning or side reactions, although orthogonal coupling is possible.

-

-

C3-Position (Ester): Serves as a handle for acyl substitution. It can be hydrolyzed to the acid, reduced to the alcohol (for cyclization), or converted to an amide.

-

C2-Position (Methyl): While generally stable, this methyl group is benzylic-like. It can be oxidized to an aldehyde (using SeO₂) or halogenated (radical mechanism) to allow for further ring closures.

Synthetic Pathways[5]

Retrosynthetic Analysis

The most robust synthesis typically proceeds via the chlorination of a hydroxypyridine precursor.

Figure 1: Standard synthetic route converting the pyridone tautomer to the chloropyridine.

Protocol: Deoxychlorination (Step 2)

Context: This protocol describes the conversion of the 6-hydroxy/6-oxo intermediate to the target 6-chloro compound.

Reagents:

-

Methyl 5-bromo-2-methyl-6-hydroxynicotinate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

-

Optional: PCl₅ (0.5 eq) to accelerate reaction.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Charge the flask with the hydroxypyridine substrate. Carefully add neat POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar).

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl₃.

-

Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).

-

Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~7–8.

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery[8]

Functionalization Workflow

The following diagram illustrates how to sequentially elaborate the scaffold to access diverse chemical space.

Figure 2: Divergent synthesis map. Note that SNAr is generally preferred as the first step to avoid chemoselectivity issues during Pd-coupling.

Protocol: SNAr Displacement at C6

Objective: Introduction of an amine at the 6-position.

-

Dissolve: 1.0 eq of this compound in anhydrous DMF or DMSO (0.2 M).

-

Add Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.

-

Add Nucleophile: Add 1.1 eq of the primary or secondary amine.

-

Conditions:

-

Aliphatic Amines: Stir at Room Temperature for 1–4 hours.

-

Anilines/Steric hindered amines: Heat to 60–80°C.[2]

-

-

Validation: The appearance of a fluorescent spot on TLC often indicates the formation of the amino-pyridine.

Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

H301/H311: Toxic if swallowed or in contact with skin (typical for halopyridines).

-

H315/H319: Causes skin and serious eye irritation.[3]

-

Sensitizer: Halogenated pyridines can be potent sensitizers; use double gloving.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

-

Waste: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN or NOx generation if nitrated impurities are present, though unlikely here).

References

-

AChemBlock. (2026).[4] Product Sheet: this compound (CAS 1256788-63-2).[4][5] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764313 (Analogous Structure). Retrieved from

-

Organic Syntheses. (2007).[6] Preparation of Substituted 5-Azaindoles via Chloropyridine Intermediates.[6] Org.[1][6][7][8][9] Synth. 2007, 84, 262.[6] (Methodology grounding for chlorination). Retrieved from

-

Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of substituted nicotinates via POCl3 chlorination. (Methodology grounding). Retrieved from

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 1256788-63-2 | AChemBlock [achemblock.com]

- 5. 1935335-95-7 | Methyl 5-bromo-2-chloro-6-methylnicotinate | Chlorides | Ambeed.com [ambeed.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cphi-online.com [cphi-online.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to Methyl 5-bromo-6-chloro-2-methylnicotinate

CAS Number: 1256788-63-2 Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 5-bromo-6-chloro-2-methylnicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, methyl, and methyl ester groups on a pyridine core, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, a proposed synthetic strategy, analytical characterization, potential applications in medicinal chemistry, and essential safety protocols. The strategic placement of orthogonal reactive handles (a bromine atom amenable to cross-coupling and a chlorine atom susceptible to nucleophilic substitution) makes this compound a valuable intermediate for generating libraries of novel heterocyclic compounds for drug discovery and materials science.

Chemical Identity and Physicochemical Properties

The fundamental identity and key properties of this compound are summarized below. This data is critical for experimental design, reaction setup, and material handling.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1256788-63-2[1] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₈H₇BrClNO₂[2][1] |

| Molecular Weight | 264.51 g/mol [2][1] |

| SMILES | O=C(OC)C(C=C1Br)=C(C)N=C1Cl[2] |

| InChI Key | XWYPYOGYRFEUTO-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, Room Temperature or Refrigerated (4°C) | [3] |

Note: Storage conditions may vary by supplier; it is best practice to store under an inert atmosphere to prevent hydrolysis of the ester and other potential degradation.

Synthesis and Purification Strategy

While specific literature detailing the synthesis of CAS 1256788-63-2 is not publicly prevalent, a plausible synthetic route can be designed based on established transformations of pyridine rings. The following represents an expert-proposed strategy.

Retrosynthetic Analysis and Rationale

The target molecule can be constructed from a simpler, commercially available nicotinic acid derivative. The key transformations include:

-

Esterification: Conversion of the carboxylic acid to a methyl ester is a standard procedure, often accomplished using methanol with a catalyst like thionyl chloride or sulfuric acid. This protects the acid and modifies its electronic properties.[4]

-

Halogenation: Introduction of the bromo and chloro groups onto the pyridine ring. The sequence and specific reagents are critical to achieving the desired regiochemistry. Electrophilic bromination followed by a Sandmeyer-type reaction or direct chlorination could be viable approaches.

Proposed Synthetic Workflow

The following diagram illustrates a logical forward-synthesis pathway.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure designed for execution by a trained synthetic chemist.

Step 1: Esterification of 2-Methylnicotinic Acid

-

Suspend 2-methylnicotinic acid (1.0 eq) in methanol (approx. 5 mL per gram of acid).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10°C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[4]

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-methylnicotinate.

Step 2: Synthesis and Purification of the Final Compound (This part of the synthesis involves more complex and potentially hazardous steps that would require significant optimization)

-

The subsequent bromination and chlorination steps would follow established literature procedures for pyridine ring functionalization. Regioselectivity will be directed by the existing substituents.

-

Purification: The final crude product should be purified using silica gel column chromatography. A gradient elution system, likely starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing in polarity, would be effective for separating the product from impurities.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is essential. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The spectrum should show three distinct signals:

-

A singlet for the aromatic proton on the pyridine ring.

-

A singlet around 3.9 ppm for the methyl ester protons (-OCH₃).

-

A singlet around 2.5 ppm for the methyl group protons attached to the pyridine ring (-CH₃).

-

-

¹³C NMR Spectroscopy: The spectrum will be more complex, but key signals would include the carbonyl carbon of the ester (~165 ppm), aromatic carbons, and the two methyl carbons.

-

Mass Spectrometry (MS): This is a definitive technique. The mass spectrum should exhibit a molecular ion (M+) peak cluster that reflects the unique isotopic distribution of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This creates a characteristic M, M+2, and M+4 pattern that is a powerful diagnostic tool.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate for creating novel molecules.

Core Utility as a Heterocyclic Building Block

The compound features two distinct halogen atoms that can be selectively functionalized. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for a stepwise functionalization strategy: first at the bromine position, followed by a different transformation (e.g., nucleophilic aromatic substitution) at the chlorine position. This orthogonality is highly prized in medicinal chemistry for building molecular diversity.

Potential in Medicinal Chemistry and Agrochemicals

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.

-

Drug Discovery: Analogs have been explored as hypolipidemic agents for treating cardiovascular diseases by helping to regulate cholesterol levels.[5] The core structure is a validated scaffold in medicinal chemistry.

-

Agrochemicals: The nicotinoid scaffold is central to a class of insecticides. This building block could serve as a starting point for the synthesis of novel pesticides or herbicides.[5]

Example Workflow: Application in a Suzuki Coupling Reaction

This diagram and protocol illustrate how the compound can be used in a typical cross-coupling reaction to form a new C-C bond, a cornerstone of modern drug synthesis.

Caption: Workflow for a Suzuki cross-coupling reaction using the title compound.

Protocol Outline:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (0.05 eq), and a base (2.0-3.0 eq).

-

Add degassed solvents (e.g., a mixture of toluene and water).

-

Heat the reaction mixture (e.g., 80-100°C) for several hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Environmental, Health, and Safety (EHS) Profile

This compound is classified as hazardous and must be handled with appropriate precautions.

Table 3: GHS Hazard Classification

| Category | Information |

| Pictogram | GHS06 (Toxic) |

| Signal Word | Danger [3] |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H331: Toxic if inhaled. H335: May cause respiratory irritation.[6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

First Aid and Spill Management

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

-

Spill Management: Avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area. Do not allow the material to enter drains.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. Its poly-functionalized structure offers a platform for creating diverse and complex molecules through well-established synthetic methodologies. The strategic orthogonality of its halogen substituents is a key feature that enables selective and sequential modifications. While it presents notable handling hazards that require strict safety protocols, its utility as a versatile building block makes it a compound of considerable interest to the scientific research and development community.

References

-

PubChem. (2025, April 14). Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2. Retrieved from [Link]

-

Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. This compound 95% | CAS: 1256788-63-2 | AChemBlock [achemblock.com]

- 3. Methyl 5-bromo-2-chloro-6-methylnicotinate | 1935335-95-7 [sigmaaldrich.com]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Stability and storage conditions for Methyl 5-bromo-6-chloro-2-methylnicotinate.

An In-Depth Technical Guide for Research & Development

Part 1: Executive Summary

Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its stability profile is defined by two competing structural features: the stabilizing electron-deficient pyridine ring and the labile methyl ester and halogen substituents.

Quick Reference Storage Protocol:

| Parameter | Recommendation | Criticality |

|---|---|---|

| Temperature | +2°C to +8°C (Refrigerated) | High |

| Atmosphere | Argon or Nitrogen (Inert) | High |

| Light Exposure | Protect from Light (Amber vial/foil) | Moderate |

| Moisture | Strictly Anhydrous (<40% RH) | Critical |

| Container | Borosilicate Glass + PTFE-lined Cap | High |

| Shelf Life | 24 Months (under optimal conditions) | — |

Part 2: Physicochemical Profile & Structural Analysis

To understand the storage requirements, we must analyze the molecule's structural vulnerabilities.

Structural Identity

-

IUPAC Name: Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate

-

Molecular Formula: C₈H₇BrClNO₂[1]

-

Molecular Weight: 264.50 g/mol [2]

-

Physical State: Solid (typically off-white to pale yellow crystalline powder)

-

Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.

Structure-Stability Relationship

-

The Methyl Ester (Hydrolytic Liability): The ester group at position 3 is the primary site of degradation. While the electron-withdrawing nature of the pyridine ring (amplified by the Cl and Br substituents) stabilizes the ring itself, it makes the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).

-

Halogen Substituents (Photolytic Liability): The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to radical formation and dehalogenated impurities.

-

Pyridine Nitrogen: The basic nitrogen is sterically hindered by the adjacent methyl group (position 2) and ester (position 3), reducing the risk of N-oxide formation or salt formation under neutral conditions.

Part 3: Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation mechanisms that dictate our storage protocols.

Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk in humid environments, while photolysis poses a secondary risk to the C-Br bond.

Part 4: Comprehensive Storage Protocols

Long-Term Storage (Archive > 30 Days)

For maintaining >98% purity over extended periods (6-24 months), adherence to this protocol is mandatory.

Step-by-Step Protocol:

-

Vessel Selection: Use an amber borosilicate glass vial (Type I). Avoid soda-lime glass which can leach alkali and catalyze ester hydrolysis.

-

Atmosphere Exchange:

-

Place the open vial in a vacuum desiccator.

-

Evacuate air and backfill with dry Argon (preferred over Nitrogen due to higher density) three times.

-

Why? Oxygen is less of a concern than atmospheric moisture; Argon provides a heavier blanket to exclude humid air.

-

-

Sealing: Cap tightly with a PTFE (Teflon) lined screw cap. Wrap the cap-neck junction with Parafilm to prevent gas exchange during thermal contraction in the fridge.

-

Environment: Store at +4°C .

-

Note: Freezing (-20°C) is acceptable but generally unnecessary for this solid and introduces condensation risks upon thawing.

-

-

Desiccant: Place the vial inside a secondary container (e.g., a larger jar) containing activated silica gel or molecular sieves.

Short-Term Handling (Benchtop Use)

When the compound is in active use:

-

Solvent Choice: If preparing stock solutions, use anhydrous DMSO or DCM. Avoid protic solvents (Methanol, Ethanol) for storage >24 hours to prevent transesterification.

-

Thawing: Allow the refrigerated vial to equilibrate to room temperature before opening .

-

Causality: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

-

Part 5: Quality Control & Self-Validating Workflows

Trustworthiness in research requires verifying the integrity of your reagents. Use this re-test criteria before critical experiments.

Visual Inspection

-

Pass: White to pale yellow free-flowing powder.

-

Fail: Clumping (moisture absorption), orange/brown discoloration (dehalogenation/oxidation), or liquid formation.

HPLC Purity Check Method

A standard reverse-phase gradient method is recommended to separate the ester (product) from the acid (hydrolysis impurity).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester) |

| Retention Logic | The carboxylic acid (hydrolysis product) will elute earlier (more polar) than the methyl ester parent.[3][4] |

Handling Safety (GHS)

-

Signal Word: DANGER

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Part 6: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2764313 (Methyl 5-bromo-6-chloronicotinate Analog). Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for ester hydrolysis mechanisms and pyridine stability).

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-bromo-6-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, multi-step protocol for the synthesis of Methyl 5-bromo-6-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery. The following sections provide in-depth procedural details, mechanistic insights, and essential data for the successful preparation of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of bromo, chloro, and methyl groups on the nicotinic acid scaffold provides multiple reaction sites for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents. This document outlines a reliable synthetic pathway, beginning from commercially available starting materials, and provides the necessary technical details for its replication in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence, commencing with the synthesis of 2-methyl-6-hydroxynicotinic acid, followed by sequential halogenation and a final esterification.

Caption: Proposed four-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-6-chloro-2-methylnicotinic Acid

Step 1.1: Synthesis of 2-Methyl-6-hydroxynicotinic Acid

The synthesis of the initial precursor, 2-methyl-6-hydroxynicotinic acid, can be achieved through various established methods for constructing substituted pyridine rings. One common approach involves the condensation of an appropriate enamine with a 1,3-dicarbonyl compound. For the purpose of this guide, we will assume this starting material is either commercially available or synthesized according to standard literature procedures.

Step 1.2: Bromination of 2-Methyl-6-hydroxynicotinic Acid

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. This is typically achieved through electrophilic aromatic substitution.

Protocol:

-

In a well-ventilated fume hood, suspend 2-methyl-6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

With vigorous stirring, slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methyl-6-hydroxynicotinic acid.

Causality: The electron-donating hydroxyl group at the 6-position and the methyl group at the 2-position activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the 5-position.

Step 1.3: Chlorination of 5-Bromo-2-methyl-6-hydroxynicotinic Acid

The conversion of the 6-hydroxy group to a chloro group is accomplished using a standard chlorinating agent.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-bromo-2-methyl-6-hydroxynicotinic acid (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.

-

Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Adjust the pH of the resulting solution to approximately 3-4 with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry thoroughly to obtain 5-bromo-6-chloro-2-methylnicotinic acid.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom.

Part 2: Esterification to this compound

The final step involves the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a strong acid catalyst.

Protocol:

-

Suspend 5-bromo-6-chloro-2-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride first converts the carboxylic acid to an acyl chloride, which is then readily esterified by methanol.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-6-hydroxynicotinic acid | ≥98% | Major suppliers | |

| Bromine | Reagent grade | Major suppliers | Use with extreme caution in a fume hood. |

| Glacial Acetic Acid | ACS grade | Major suppliers | |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Major suppliers | Highly corrosive and moisture-sensitive. |

| Anhydrous Methanol | ACS grade, ≥99.8% | Major suppliers | Store over molecular sieves. |

| Thionyl Chloride (SOCl₂) | ≥99% | Major suppliers | Use with caution in a fume hood. |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS grade, 95-98% | Major suppliers | |

| Ethyl Acetate | HPLC grade | Major suppliers | |

| Hexane | HPLC grade | Major suppliers | |

| Sodium Bicarbonate (NaHCO₃) | ACS grade | Major suppliers | |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS grade | Major suppliers | |

| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as bromine, phosphorus oxychloride, and thionyl chloride must be performed in a certified chemical fume hood.

-

Quenching: The quenching of phosphorus oxychloride and thionyl chloride reactions is highly exothermic and should be done slowly and with extreme care, preferably by adding the reaction mixture to ice.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound (CAS 1256788-63-2) should be confirmed by standard analytical techniques, including:[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point: To assess the purity of the final product.

References

-

ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

- Google Patents.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Application Note: Methyl 5-bromo-6-chloro-2-methylnicotinate in Kinase Inhibitor Synthesis

This application note details the strategic utilization of Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) as a high-value scaffold in the synthesis of kinase inhibitors, specifically targeting the 1,6-naphthyridine and pyrido[2,3-d]pyrimidine pharmacophores.

Executive Summary

This compound is a trisubstituted pyridine building block characterized by orthogonal reactivity profiles. Its structural uniqueness lies in the coexistence of a nucleophilic-labile chloride (C6), a cross-coupling-ready bromide (C5), and a cyclization-competent 2-methyl-3-ester motif. This "tri-vector" reactivity allows for the rapid assembly of fused bicyclic systems—most notably 1,6-naphthyridin-5(6H)-ones —which serve as bioisosteres for quinolines and quinazolines in SHP2 , SOS1 , and CDK inhibitor pipelines.

Chemical Properties & Strategic Value[1]

| Property | Specification | Strategic Role in Synthesis |

| CAS | 1256788-63-2 | Unique identifier for procurement. |

| Structure | Pyridine core | Scaffold for ATP-competitive inhibitors. |

| C6-Chloro | Vector 1: Introduction of solvent-exposed solubilizing groups (e.g., piperazines). | |

| C5-Bromo | Pd-Coupling Active | Vector 2: Late-stage introduction of hydrophobic hinge-binding elements. |

| C2-Methyl | Acidic C-H | Vector 3: Condensation partner for ring fusion (annulation). |

| C3-Ester | Electrophilic | Vector 3: Carbonyl source for lactam formation. |

Orthogonal Reactivity Logic

The synthesis strategy relies on the specific order of operations (chemoselectivity):

- at C6: The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing ester at C3. It is significantly more reactive toward nucleophiles than the C5-bromide.

-

Annulation at C2/C3: The 2-methyl group, activated by the adjacent nitrogen, can be condensed with electrophiles (e.g., DMF-DMA) to form enamines, which then cyclize with the C3-ester.

-

Cross-Coupling at C5: The C5-bromide is sterically and electronically distinct, preserved for palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) typically as the final diversification step.

Application Workflow: Synthesis of 1,6-Naphthyridin-5-ones

This protocol describes the conversion of this compound into a functionalized 1,6-naphthyridin-5-one core, a scaffold prevalent in Type II kinase inhibitors.

Step 1: Regioselective Substitution

Objective: Introduce the solubilizing tail (R1) at the C6 position.

-

Reagents: this compound (1.0 eq), Amine (R-NH2, 1.1 eq), DIPEA (2.0 eq).

-

Solvent: NMP or DMF.

-

Conditions: 80°C, 4–6 hours.

-

Mechanism: The amine attacks C6, displacing chloride. The C5-bromide remains intact due to lack of activation (meta to nitrogen).

Step 2: Enamine Formation (Bredereck’s Reagent)

Objective: Activate the C2-methyl group for cyclization.

-

Reagents: Product from Step 1 (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (5.0 eq).

-

Solvent: DMF (anhydrous).

-

Conditions: 110°C, 12 hours (sealed tube).

-

Observation: Formation of a deep red/orange solution indicates the formation of the enamine intermediate (–CH=CHNMe2).

Step 3: Cyclization to 1,6-Naphthyridin-5-one

Objective: Close the second ring using ammonia source.

-

Reagents: Crude Enamine solution, Ammonium Acetate (

) (10.0 eq) or Primary Amine ( -

Solvent: Acetic Acid or Ethanol.

-

Conditions: Reflux (120°C) for 4 hours.

-

Outcome: The amine displaces the dimethylamine of the enamine and attacks the C3-ester, eliminating methanol to form the lactam ring.

Step 4: Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic aryl group (Ar) at C5.

-

Reagents: 1,6-Naphthyridine core (1.0 eq), Aryl Boronic Acid (1.5 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 100°C, 2 hours (Inert atmosphere).

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the chemoselective checkpoints.

Caption: Chemoselective synthesis workflow transforming the nicotinate building block into a functionalized kinase inhibitor core.

Detailed Experimental Protocol (Case Study)

Target: Synthesis of a generic SHP2-inhibitor analog core.

Materials

-

This compound (10 g, 37.8 mmol)

-

4-Methylpiperazine (4.16 g, 41.6 mmol)

-

DMF-DMA (22.5 g, 189 mmol)

-

Ammonium Acetate (29 g, 378 mmol)

-

Solvents: DMF, Acetic Acid, Ethyl Acetate, Hexanes.

Procedure

A. Substitution (C6 Functionalization)

-

Charge a 250 mL round-bottom flask with This compound (10 g) and anhydrous DMF (100 mL).

-

Add DIPEA (13.2 mL) followed by 4-methylpiperazine (4.16 g) dropwise.

-

Heat to 80°C for 4 hours. Monitor by LC-MS for disappearance of starting material (M+H: 264/266) and formation of product (M+H: ~328/330).

-

Workup: Cool to RT, pour into ice water (500 mL). Filter the resulting precipitate. If no precipitate, extract with EtOAc (3x100 mL), wash with brine, dry over

, and concentrate. -

Yield: Expect ~85-90% of Methyl 5-bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinate.

B. Annulation (Naphthyridine Formation)

-

Dissolve the intermediate from Step A (10 g, ~30 mmol) in DMF (50 mL).

-

Add DMF-DMA (18 g, 150 mmol).

-

Heat to 110°C in a sealed pressure tube for 12 hours. The solution will turn dark red.

-

Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.

-

Redissolve the oily residue in Glacial Acetic Acid (100 mL).

-

Add Ammonium Acetate (23 g, 300 mmol).

-

Reflux at 120°C for 4 hours.

-

Workup: Concentrate acetic acid. Neutralize residue with sat.

solution. Extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH gradient). -

Product: 8-Bromo-2-methyl-7-(4-methylpiperazin-1-yl)-1,6-naphthyridin-5(6H)-one.

Scientific Rationale & Troubleshooting

Why this Scaffold?

The 1,6-naphthyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

-

Nitrogen N1: Often interacts with the hinge region backbone (e.g., Met, Glu residues).

-

C5-Aryl group: Extends into the hydrophobic pocket (gatekeeper region).

-

C7-Substituent (from C6-Cl): Extends towards the solvent front, ideal for solubilizing groups like piperazines which improve ADME properties.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 ( | Steric hindrance of amine | Increase temperature to 100°C; use stronger base ( |

| Incomplete Cyclization (Step 3) | Hydrolysis of ester | Ensure anhydrous conditions in Step 2; use excess |

| Debromination in Step 4 | Pd-catalyzed hydrodehalogenation | Use milder catalyst system (e.g., |

| Regioisomer formation | Attack at C2-Methyl vs C6-Cl | Unlikely under basic conditions; C6-Cl is far more electrophilic than the C2-methyl protons are acidic. |

References

-

Compound Data: "this compound."[1] MolCore / BLD Pharm Catalog. Accessed Feb 18, 2026.

-

Naphthyridine Synthesis: "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." RSC Advances, 2013.

-

Kinase Inhibitor Design: "Discovery of SOS1 Inhibitors Targeting KRAS-Mutant Cancers." Cyrus Therapeutics / Kanaph Therapeutics Presentation, AACR 2024.

-

SHP2 Inhibitor Context: "SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors." Cancer Discovery, 2023.[2]

-

General Reactivity: "Synthesis of 1,6-naphthyridin-2(1H)-ones." ResearchGate, 2008.

(Note: While specific patent literature for this exact CAS in a named drug is proprietary, the chemistry described above is the standard, field-verified methodology for utilizing this class of pyridine building blocks in medicinal chemistry.)

Sources

Hydrolysis of Methyl 5-bromo-6-chloro-2-methylnicotinate to its carboxylic acid.

Executive Summary

This application note details the optimized protocol for the saponification (hydrolysis) of Methyl 5-bromo-6-chloro-2-methylnicotinate to its corresponding carboxylic acid, 5-bromo-6-chloro-2-methylnicotinic acid .

While ester hydrolysis is a standard transformation, this specific substrate presents a chemoselectivity challenge . The presence of the electron-withdrawing chlorine atom at the C6 position (ortho to the pyridine nitrogen) activates the ring toward Nucleophilic Aromatic Substitution (

This guide provides a mild, Lithium Hydroxide (LiOH)-mediated protocol designed to preserve the halogenation pattern essential for downstream cross-coupling (e.g., Suzuki-Miyaura) reactions.

Chemical Context & Mechanistic Considerations

The Substrate

-

Compound: this compound

-

CAS: 1935335-95-7 (Analogous) / PubChem CID: 2764313

-

Molecular Weight: ~264.49 g/mol

Reaction Mechanism & Risks

The target reaction is a base-promoted hydrolysis (

Critical Risk (

-

The inductive electron-withdrawal of the pyridine nitrogen.

-

The electron-withdrawing nature of the C3-ester/carboxyl group.

If the reaction temperature exceeds 40°C or if strong bases (e.g., NaOH, KOH) are used in high excess, the hydroxide ion can attack C6, displacing chloride.

Mechanistic Pathway Diagram

Figure 1: Competitive pathways between desired hydrolysis (green) and SNAr side-reaction (red).

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Limiting reagent. |

| LiOH·H₂O | Base | 1.2 - 1.5 | Mild base preferred over NaOH. |

| THF | Solvent | 10 vol | Solubilizes the lipophilic ester. |

| Water | Co-solvent | 5 vol | Required for hydrolysis. |

| Methanol | Co-solvent | 2 vol | Optional; aids homogeneity. |

| 1N HCl | Quench | As needed | For acidification to pH 3-4. |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a round-bottom flask with This compound (1.0 equiv).

-

Add THF (10 volumes relative to mass, e.g., 10 mL for 1 g).

-

Stir at Room Temperature (RT) until fully dissolved.

-

Note: If solubility is poor, add Methanol (2 volumes).

-

Step 2: Saponification

-

Prepare a solution of LiOH·H₂O (1.3 equiv) in Water (5 volumes).

-

Cool the ester solution to 0°C using an ice bath.

-

Add the LiOH solution dropwise over 10 minutes.

-

Rational: Slow addition prevents localized "hotspots" of high pH that trigger the

side reaction.

-

-

Remove the ice bath and allow the mixture to warm to RT (20-25°C) .

-

Stir for 2–4 hours.

Step 3: Process Monitoring (PAT)

-

TLC: 30% Ethyl Acetate in Hexanes.

-

Starting Material: High

(~0.7). -

Product: Baseline (or low

streak).

-

-

HPLC: Monitor the disappearance of the ester peak.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap, <35°C) to remove THF/MeOH.

-

Result: An aqueous slurry of the lithium carboxylate salt.

-

-

Dilute with fresh water (5 volumes) if the slurry is too thick.

-

Cool the aqueous mixture to 0-5°C.

-

Slowly acidify with 1N HCl to pH 3–4 .

-

Observation: The product should precipitate as a white to off-white solid.

-

Caution: Do not acidify below pH 2, as pyridine nitrogen protonation increases water solubility, reducing yield.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Büchner funnel.[3]

-

Wash the cake with cold water (2 x 3 volumes) to remove LiCl salts.

-

Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product dissolved in water during workup. | Check pH. If pH < 2, the pyridine N is protonated (zwitterion/cation form). Adjust to pH 3-4 (isoelectric point vicinity). |

| Impurity (M+16) | Formation of 6-Hydroxy derivative via | Reaction temperature was too high (>40°C) or base concentration too strong. Repeat with LiOH at 0°C. |

| Incomplete Reaction | Poor solubility of ester. | Add Methanol as a co-solvent. Ensure vigorous stirring. |

| Sticky Solid | Residual solvent or impurities. | Triturate the solid with Hexanes or minimal cold Ethyl Acetate after drying. |

References

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate (CID 2764313). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Vertex Pharmaceuticals. (2012). Patent WO2012024650: Inhibitors of kinase activity.

-

Organic Syntheses. (1944). 6-Hydroxynicotinic acid.[3] Org. Synth. 1944, 24, 63. (Foundational text on the reactivity of hydroxynicotinic acids and hydrolysis conditions). [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. (Protocol grounding for LiOH hydrolysis of brominated methylnicotinates). [Link](Note: Generalized link to RSC repository for context).

Sources

The Indispensable Role of Halogenated Pyridines in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Strategic Importance of the Halogenated Pyridine Scaffold

In the intricate world of agrochemical discovery and development, the halogenated pyridine scaffold stands as a cornerstone of innovation. The strategic incorporation of halogen atoms onto the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties, metabolic stability, and biological activity of molecules.[1][2][3] This deliberate manipulation of the electronic and steric landscape of the pyridine core has led to the creation of some of the most effective and widely used herbicides, insecticides, and fungicides in modern agriculture.[4][5][6][7] The carbon-halogen bond serves as a versatile synthetic handle, enabling a diverse array of subsequent chemical transformations and facilitating the construction of complex agrochemical active ingredients.[2][3][8][9]

This comprehensive guide provides an in-depth exploration of the pivotal role of halogenated pyridines in agrochemical synthesis. We will delve into the key reaction mechanisms, provide detailed experimental protocols for the synthesis of blockbuster agrochemicals, and offer insights into the rationale behind the synthetic strategies employed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenated pyridine chemistry in their own discovery efforts.

The Versatility of Halogenated Pyridines in Agrochemical Classes

The unique properties imparted by halogen substitution have enabled the development of halogenated pyridine-based agrochemicals across all major categories. The following table summarizes some prominent examples, highlighting the diversity of both the halogenated pyridine starting materials and the resulting products.

| Agrochemical Class | Example Active Ingredient | Key Halogenated Pyridine Intermediate |

| Herbicides | Fluroxypyr | 4-amino-3,5-dichloro-2,6-difluoropyridine |

| Picloram | Tetrachloropicolinic acid derivatives | |

| Clopyralid | 3,4,5,6-tetrachloropicolinic acid | |

| Insecticides | Nitenpyram | 2-chloro-5-chloromethylpyridine |

| Imidacloprid | 2-chloro-5-chloromethylpyridine | |

| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (from tetrachloropyridine) | |

| Fungicides | Various experimental compounds | Substituted chloropyridines |

Synthetic Pathways and Key Transformations: A Mechanistic Perspective

The synthesis of agrochemicals from halogenated pyridines relies on a toolbox of robust and scalable chemical reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

One of the most powerful methods for elaborating halogenated pyridine scaffolds is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards attack by nucleophiles. This is particularly effective for substitutions at the 2- and 4-positions.

A prime example of the application of SNAr is in the synthesis of the herbicide Fluroxypyr .[10][11]

Workflow for the Synthesis of Fluroxypyr via SNAr

Caption: Synthetic pathways to Fluroxypyr.

Protocol 1: Laboratory Scale Synthesis of Fluroxypyr-meptyl from 4-amino-3,5-dichloro-2,6-difluoropyridine [10][12]

This protocol outlines a direct condensation approach to synthesize a Fluroxypyr ester.

Materials:

-

4-amino-3,5-dichloro-2,6-difluoropyridine

-

1-methylheptyl glycolate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 4-amino-3,5-dichloro-2,6-difluoropyridine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents), add anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Slowly add 1-methylheptyl glycolate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 80-90 °C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and toluene.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fluroxypyr-meptyl.

-

The crude product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and cost-effective base, suitable for deprotonating the glycolate. Stronger bases could lead to side reactions.

-

Solvent Selection: DMF is an excellent polar aprotic solvent that facilitates SNAr reactions by solvating the potassium cation, thereby increasing the nucleophilicity of the glycolate anion.

-

Temperature Control: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate. However, excessively high temperatures could lead to decomposition of the starting materials or product.

Condensation Reactions: Building Complexity

Condensation reactions are fundamental in constructing the side chains of many pyridine-based agrochemicals. A noteworthy example is the synthesis of the neonicotinoid insecticide Nitenpyram .[13][14][15]

Workflow for the Synthesis of Nitenpyram

Caption: Key steps in the synthesis of Nitenpyram.

Protocol 2: Synthesis of Nitenpyram Intermediate (N-ethyl-2-chloro-5-pyridylmethyl amine) [13][15]

This protocol describes the initial N-alkylation step in the synthesis of Nitenpyram.

Materials:

-

2-chloro-5-chloromethylpyridine

-

Aqueous ethylamine solution (70%)

-

Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

-

Water

-

Toluene

-

Reaction vessel with overhead stirrer and temperature control

-

Separatory funnel

Procedure:

-

In a reaction vessel, combine water, the phase-transfer catalyst, and the aqueous ethylamine solution.

-

Stir the mixture and adjust the temperature to the desired reaction temperature (e.g., 40-50 °C).

-

Slowly add a solution of 2-chloro-5-chloromethylpyridine in toluene to the reaction mixture.

-

Maintain the reaction at the set temperature with vigorous stirring for several hours until the starting material is consumed (monitored by GC or LC).

-

After the reaction is complete, allow the layers to separate.

-

Remove the aqueous layer, and wash the organic layer with water.

-

The resulting toluene solution containing N-ethyl-2-chloro-5-pyridylmethyl amine can be used directly in the next step or concentrated to isolate the intermediate.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalysis: This technique is employed to facilitate the reaction between the water-soluble ethylamine and the organic-soluble 2-chloro-5-chloromethylpyridine. The catalyst transports the ethylamine into the organic phase, where the reaction occurs.

-

Two-Phase System: The use of a water-toluene system allows for easy separation of the product from the excess amine and catalyst at the end of the reaction.

Ring Chlorination and Functional Group Interconversion: Crafting Herbicidal Activity

The synthesis of pyridinecarboxylic acid herbicides like Picloram and Clopyralid often involves the direct chlorination of the pyridine ring, followed by other functional group manipulations.[16][17][18]

Workflow for the Synthesis of Picloram

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. par.nsf.gov [par.nsf.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]

- 12. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]

- 13. Nitenpyram - Wikipedia [en.wikipedia.org]

- 14. Nitenpyram (Ref: CGA 246916) [sitem.herts.ac.uk]

- 15. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]

- 16. grokipedia.com [grokipedia.com]

- 17. scribd.com [scribd.com]

- 18. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-6-chloro-2-methylnicotinate

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of Methyl 5-bromo-6-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific, yet challenging, cross-coupling reaction. The inherent electronic and steric properties of this substrate demand careful consideration of reaction parameters to achieve high yields and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I fix it?

Low yield or incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality.

Underlying Causes & Solutions:

-

Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical. For electron-deficient substrates like this nicotinate derivative, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]

-

Troubleshooting:

-

Employ Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for coupling with less reactive aryl chlorides.[3][4]

-

Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient than in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[5]

-

Verify Catalyst/Ligand Integrity: Phosphine ligands can oxidize over time.[5] Ensure you are using fresh or properly stored reagents.

-

-

-

Inappropriate Base or Solvent: The base and solvent system plays a profound role in the reaction's success.[6][7]

-

Troubleshooting:

-

Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this type of substrate.[8]

-

Solvent Considerations: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[1][9] A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[8] The choice of solvent can also influence selectivity.[10]

-

-

-

Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.

-

Protodeboronation: The boronic acid reagent can be protonated, rendering it inactive. This is often exacerbated by excessive water in the reaction mixture.

-

Dehalogenation: The starting material can be reduced, replacing the halogen with a hydrogen atom.

-

Homocoupling: Two molecules of the boronic acid can couple together, a reaction often facilitated by the presence of oxygen.[11]

-

Mitigation: Rigorous degassing of the solvent and reaction mixture is crucial.[5]

-

-

Q2: I am observing coupling at both the bromine and chlorine positions. How can I achieve selective coupling at the C-Br bond?

Achieving selectivity is key when working with di-halogenated substrates. The difference in bond dissociation energies between C-Br and C-Cl bonds is the basis for this selectivity.

Key Principles for Selectivity:

The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[3] Therefore, under carefully controlled conditions, selective coupling at the bromine position is achievable.

Strategies for Selective C-Br Coupling:

-

Milder Reaction Conditions:

-

Lower Temperature: Running the reaction at a lower temperature can favor the kinetically preferred C-Br activation.

-

Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent C-Cl coupling.

-

-

Ligand Selection: The choice of ligand can influence selectivity. Less electron-rich and bulky ligands may favor C-Br activation. However, a balance must be struck to ensure sufficient reactivity.

-

Catalyst System: Some catalyst systems are known to exhibit higher selectivity for C-Br bonds. For instance, using Pd(PPh₃)₄ with a carbonate base often provides good selectivity.[12]

Q3: What is the optimal catalyst, ligand, base, and solvent combination for this reaction?

While there is no single "magic bullet," the following table summarizes recommended starting points for optimization based on literature for similar electron-deficient, halogenated pyridines.

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[2][5] |

| Ligand | Buchwald ligands (e.g., SPhos, XPhos), cataCXium A | These are electron-rich and bulky ligands that facilitate the oxidative addition of the less reactive C-Cl bond, but are also highly effective for C-Br bonds.[13][14] |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required for electron-deficient substrates.[8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | These aprotic polar solvents are effective at dissolving the reagents and facilitating the reaction. The addition of water is often necessary to dissolve the base.[1][8][9] |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl halides.[3] |

Q4: How can I be sure my reagents are of sufficient quality?

Reagent quality is paramount for a successful Suzuki coupling.

-

Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[5] Using fresh boronic acid or a more stable boronic ester (e.g., pinacol ester) is advisable.[11]

-

Palladium Catalyst and Ligand: As mentioned, phosphine ligands can oxidize.[5] Store these reagents under an inert atmosphere.

-

Solvents: Ensure solvents are anhydrous (if required) and properly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.[5][11]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a general starting protocol that should be optimized for your specific boronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., SPhos, 2-6 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[3]

-

In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand mixture to the Schlenk flask.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC, LC-MS, or GC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Visualizing the Suzuki Coupling

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][15]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

When encountering issues with your reaction, a systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

References

-

Pu, X., Li, H., & Colacot, T. J. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381-384. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

-

Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6586-6596. [Link]

-

LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Peymann, T., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta. [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Reddy, K. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5841-5844. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 633-639. [Link]

-

Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448-4451. [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 220. [Link]

-

Ambler, C. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1010-1017. [Link]

-

Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 633-639. [Link]

-

ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Reid, J. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8419-8424. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Common side reactions in cross-coupling of dihalogenated pyridines.

Technical Support Center: Cross-Coupling of Dihalogenated Pyridines

Topic: Troubleshooting Selectivity and Side Reactions in Pd-Catalyzed Cross-Coupling. Ticket ID: #PYR-CPL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group.

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are working with dihalogenated pyridines (e.g., 2,4-dichloropyridine or 2,6-dibromopyridine), you are likely facing a "selectivity crisis." Unlike benzene derivatives, pyridines possess a distinct electronic bias due to the nitrogen atom, which creates a hierarchy of reactivity (

However, this "innate" reactivity is often plagued by three primary failures:

-

Regio-scrambling: Coupling at the wrong carbon.

-

Protodehalogenation: The halogen is replaced by hydrogen instead of your nucleophile.

-

Catalyst Poisoning: The pyridine nitrogen binds the catalyst, killing the cycle.

This guide provides the mechanistic logic and protocols to solve these specific failure modes.

Module 1: Controlling Regioselectivity (C2 vs. C4)

The Issue: You need to couple at C4, but the reaction naturally occurs at C2; or you are getting a mixture of both.

The Mechanism:

-

Electronic Control (Default): The C2 position is most electron-deficient (closest to the electronegative Nitrogen). Oxidative addition (OA) of Pd(0) is fastest here.

-

Steric Control (The Override): By using extremely bulky ligands (like NHCs or specific Buchwald phosphines), you can physically block the Pd center from approaching the sterically crowded C2 position (flanked by the N-lone pair). This forces the catalyst to react at the more accessible C4 position.

Troubleshooting Guide:

| Target Site | Primary Driver | Recommended Ligand System | Key Condition |

| C2 (Default) | Electronic | PPh3 (High loading), Xantphos , DPEphos | Standard thermal conditions. |

| C4 (Inverted) | Steric | IPr , SIPr (Bulky NHCs), Q-Phos | Bulky ligand forces Pd to distal site. |

| C3 | N/A | Requires C2/C4 blocking | C3 is inert until C2/C4 are reacted or blocked. |

Visual Logic: Regioselectivity Decision Tree

Caption: Decision tree for selecting ligand systems based on the desired coupling site (C2 vs C4) in 2,4-dihalopyridines.

Module 2: The "Vanishing Halogen" (Protodehalogenation)

The Issue: Your halide (Ar-Cl/Br) disappears, but instead of the biaryl product, you isolate the reduced pyridine (Ar-H).

The Mechanism: This is caused by Hydride Transfer . A Palladium-Hydride (Pd-H) species forms, which undergoes reductive elimination with your aryl group.

-

Source 1 (Solvent): Alcohols (EtOH, MeOH, IPA) undergo

-hydride elimination on the metal center. -

Source 2 (Base): Bases with

-hydrogens (e.g., Alkoxides) can donate a hydride. -

Source 3 (Water): In the presence of phosphines, water can generate hydrides via the Wacker-type oxidation of phosphine.

Troubleshooting Steps:

-

Solvent Switch: Immediately stop using alcohols (EtOH/MeOH). Switch to DMF, Toluene, or 1,4-Dioxane .

-

Base Check: Switch from alkoxides (NaOMe) to inorganic carbonates (Cs₂CO₃ or K₃PO₄ ).

-

Water Control: If using a sensitive system, switch to anhydrous conditions.

Visual Logic: Protodehalogenation Pathway

Caption: Mechanism of protodehalogenation showing how alcohol solvents or bases introduce hydrides leading to the unwanted reduced product.

Module 3: Catalyst Poisoning (The "Dead Reaction")

The Issue: The reaction stalls at <10% conversion, even with fresh catalyst.

The Cause: The pyridine nitrogen is a good ligand. It binds to the Lewis-acidic Pd(II) center, displacing your phosphine/NHC ligand and forming a stable, unreactive "pyridyl-palladium" complex.

The Solution:

-

Bulky Ligands (The Shield): Use ligands like XPhos , RuPhos , or IPr . Their bulk prevents the pyridine nitrogen from approaching the Pd center (steric repulsion), while still allowing the C-X bond to react.

-

High Temperature: Heat promotes ligand dissociation. Run at >80°C if stability permits.

-

Lewis Acid Additives (Advanced): In rare cases, adding a stoichiometric Lewis acid (like ZnCl₂) can bind the pyridine nitrogen, freeing the Pd, though this can complicate workup.

Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling (Standard)

Best for: 2,4-dichloropyridine → 2-aryl-4-chloropyridine.

-

Reagents:

-

Solvent: Toluene/EtOH/H₂O (4:1:1) - Note: If dehalogenation occurs, remove EtOH.

-

Procedure:

Protocol B: C4-Selective Suzuki Coupling (The "Inversion")

Best for: 2,4-dichloropyridine → 4-aryl-2-chloropyridine. Ref: Based on NHC-controlled selectivity principles [1, 2].

-

Reagents:

-

Solvent: 1,4-Dioxane (Anhydrous preferred to prevent hydrolysis).

-

Procedure:

-

Crucial: Do not use alcohol cosolvents.

-

Heat to 60-80°C . The bulky IPr ligand directs Pd to the less hindered C4 position.

-

Note: Conversion may be slower than C2 coupling; allow 12-24h.

-

FAQs

Q: I am seeing significant homocoupling of my boronic acid. Why? A: This is an oxidative side reaction caused by oxygen. You must rigorously degas your solvents. Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions; use the freeze-pump-thaw method or sparge for >20 mins.

Q: Can I couple the C3 position first? A: Generally, no. You must block C2 and C4 (e.g., 2,4-dichloro-3-bromopyridine) or perform the C2/C4 couplings first. C3 is electronically deactivated.

Q: Why does my reaction turn black immediately? A: "Palladium black" precipitation indicates ligand dissociation and catalyst decomposition. This often happens if the pyridine nitrogen displaces your ligand. Switch to a more strongly binding, bidentate ligand (e.g., dppf) or a bulky Buchwald ligand.

References

-